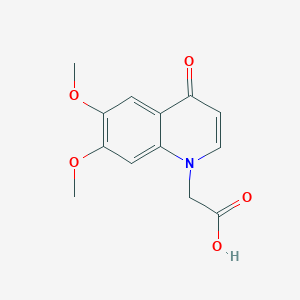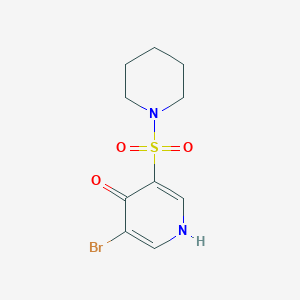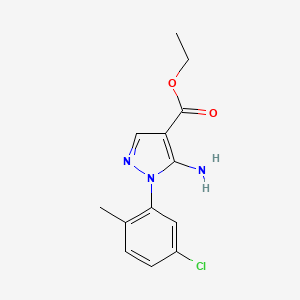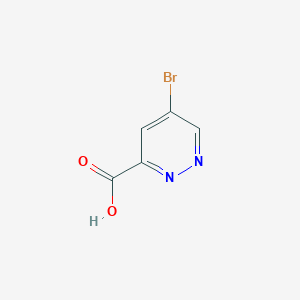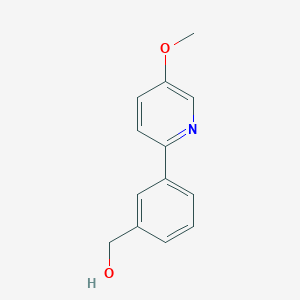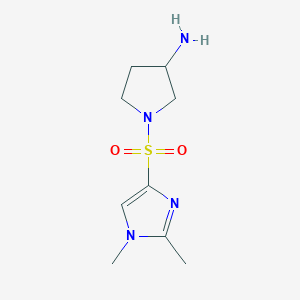
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by sulfonylation and subsequent introduction of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of efficient catalysts for the sulfonylation and pyrrolidine introduction steps.
Análisis De Reacciones Químicas
Types of Reactions
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the imidazole and pyrrolidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can lead to the formation of sulfides.
Aplicaciones Científicas De Investigación
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of imidazole-containing enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: This compound features a diazepane ring instead of a pyrrolidine ring.
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-piperidine: This compound features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring, which can confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, binding affinity, and specificity for its targets.
Propiedades
Fórmula molecular |
C9H16N4O2S |
|---|---|
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4O2S/c1-7-11-9(6-12(7)2)16(14,15)13-4-3-8(10)5-13/h6,8H,3-5,10H2,1-2H3 |
Clave InChI |
UUWBYLUBIBYYAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


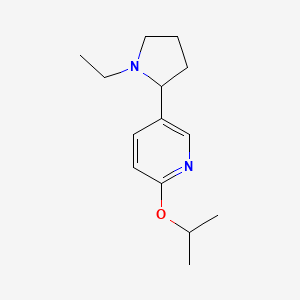
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)


